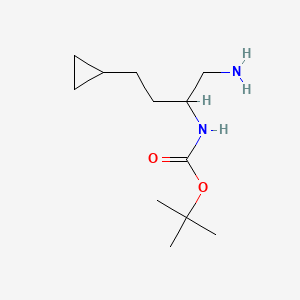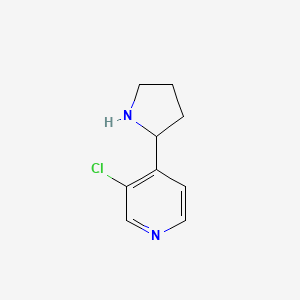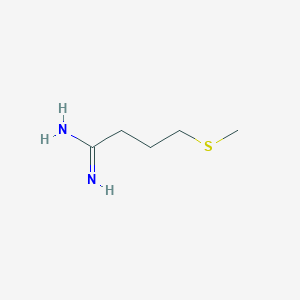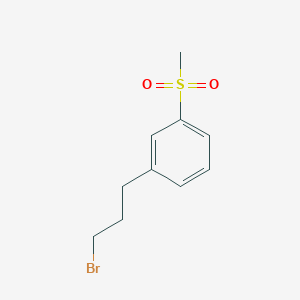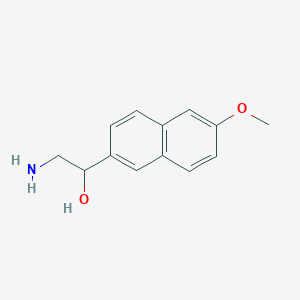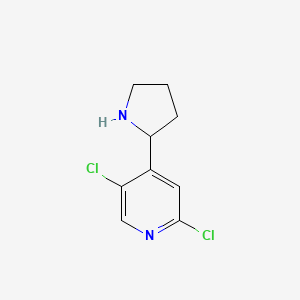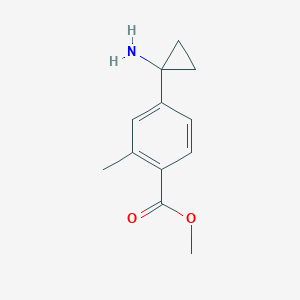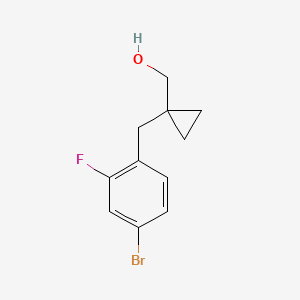![molecular formula C12H13Cl2FN2 B13602049 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13602049.png)
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride is a chemical compound that features a fluorophenyl group attached to a pyridine ring, with a methanamine group and two hydrochloride ions
Métodos De Preparación
The synthesis of 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and 2-bromopyridine.
Grignard Reaction: The 4-fluorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding alcohol.
Cyclization: The alcohol is then cyclized with 2-bromopyridine under basic conditions to form the pyridine ring.
Amination: The resulting compound is then aminated using a suitable amine source to introduce the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The dihydrochloride salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in biological assays to study its effects on various biological pathways and targets, including neurotransmitter receptors and enzymes.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.
Chemical Research: The compound is used as a reference standard in analytical chemistry and as a reagent in various organic synthesis reactions.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
1-[3-(4-Fluorophenyl)pyridin-2-yl]methanaminedihydrochloride can be compared with similar compounds such as:
2-(4-Fluorophenyl)-1-(pyridin-3-yl)ethanone: This compound has a similar structure but lacks the methanamine group, resulting in different chemical and biological properties.
1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone: This compound features an additional fluorine atom on the pyridine ring, which can influence its reactivity and applications.
3-(4-Fluorophenyl)-1-Hydroxy-2-(Pyridin-4-Yl)-1H-Pyrrolo[3,2-B]Pyridine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C12H13Cl2FN2 |
|---|---|
Peso molecular |
275.15 g/mol |
Nombre IUPAC |
[3-(4-fluorophenyl)pyridin-2-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C12H11FN2.2ClH/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14;;/h1-7H,8,14H2;2*1H |
Clave InChI |
JKNVEZGXSNBSLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1)CN)C2=CC=C(C=C2)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


